molecular formula C13H20ClNO2 B613224 (R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride CAS No. 210917-86-5

(R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride

Cat. No.: B613224
CAS No.: 210917-86-5
M. Wt: 221,30*36,46 g/mole
InChI Key: WCFZNEINMPTYRU-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Features

This compound exhibits a complex molecular architecture that defines its chemical behavior and biological relevance. The compound is officially designated by the Chemical Abstracts Service number 210917-86-5 and possesses the molecular formula C₁₃H₂₀ClNO₂. The systematic International Union of Pure and Applied Chemistry name for this substance is methyl (2R)-2-(benzylamino)-3-methylbutanoate hydrochloride, which precisely describes its stereochemical configuration and functional group arrangement.

The molecular weight of this compound has been consistently reported as 221.29 grams per mole for the free base form, while the hydrochloride salt increases the molecular weight to approximately 258 daltons. The structural complexity of this molecule is further illustrated through its Standard International Chemical Identifier key: LFUIOAXMANYSCA-GFCCVEGCSA-N, which provides a unique digital fingerprint for database identification and computational chemistry applications.

The stereochemical designation (R) at the second carbon position is crucial for understanding the compound's three-dimensional structure and its interactions with biological systems. This configuration corresponds to the D-valine absolute stereochemistry, distinguishing it from its (S)-enantiomer counterpart. The benzylamino group attached to the chiral center consists of a phenylmethyl moiety linked through a nitrogen atom, while the carboxyl group is protected as a methyl ester, creating a structure that maintains both synthetic versatility and biological activity potential.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₃H₂₀ClNO₂
Molecular Weight 258 Da
Chemical Abstracts Service Number 210917-86-5
International Union of Pure and Applied Chemistry Name methyl (2R)-2-(benzylamino)-3-methylbutanoate hydrochloride
International Chemical Identifier Key LFUIOAXMANYSCA-GFCCVEGCSA-N
Isomeric Simplified Molecular Input Line Entry System CC(C)C@HNCC1=CC=CC=C1

The compound's structural features include several distinct functional groups that contribute to its chemical reactivity and biological properties. The presence of a secondary amine allows for hydrogen bonding interactions and potential further functionalization through standard organic chemistry transformations. The methyl ester functionality provides protection for the carboxyl group while maintaining the possibility for hydrolysis under appropriate conditions, releasing the corresponding carboxylic acid derivative.

Spectroscopic characterization of this compound typically employs Nuclear Magnetic Resonance spectroscopy and Infrared Spectroscopy techniques to confirm structural assignments and purity. The benzyl group contributes characteristic aromatic signals in proton Nuclear Magnetic Resonance spectra, while the chiral center can be monitored through coupling patterns and chemical shift differences. The optical rotation of this compound has been reported as approximately negative seventeen degrees when measured at a concentration of one percent in methanol, confirming its (R)-absolute configuration.

Historical Context and Discovery

The development of this compound emerged from the broader scientific pursuit of chiral building blocks in pharmaceutical chemistry during the late twentieth and early twenty-first centuries. The growing recognition of stereochemistry's fundamental importance in drug development prompted extensive research into amino acid derivatives that could serve as versatile synthetic intermediates. The Food and Drug Administration's policy statement regarding stereoisomeric drugs, which emphasized the need for understanding individual enantiomer properties, significantly influenced the development of compounds like this benzylated valine derivative.

The synthetic methodology for producing this compound builds upon established amino acid chemistry principles, particularly those related to valine modification and protection strategies. Early research in amino acid derivatization focused on developing efficient methods for introducing protecting groups while maintaining stereochemical integrity. The benzylation of amino acids became a standard approach in peptide synthesis, providing a balance between protection and synthetic accessibility that made compounds like this compound attractive targets for pharmaceutical applications.

The emergence of asymmetric synthesis as a dominant theme in organic chemistry during the 1990s and 2000s created increased demand for optically pure starting materials and intermediates. Research into three-component reductive alkylation reactions and other cascade processes demonstrated the utility of chiral amino acid derivatives in constructing complex molecular architectures. These methodological advances provided the synthetic foundation for efficiently accessing compounds like this compound in quantities suitable for pharmaceutical research and development.

The compound's development also reflects the pharmaceutical industry's increasing emphasis on single enantiomer drugs, which rose to represent approximately thirty-five percent of pharmaceutical sales by the year 2000. This market trend drove demand for chiral building blocks that could facilitate the synthesis of enantiopure drug candidates, positioning compounds like this benzylated valine derivative as valuable synthetic tools in medicinal chemistry programs.

Relevance in Organic and Medicinal Chemistry

This compound occupies a significant position in contemporary organic and medicinal chemistry due to its dual role as both a synthetic intermediate and a biological probe compound. The molecule's structure incorporates key features that make it particularly valuable for pharmaceutical applications, including its chiral center, protected amino acid framework, and benzyl functionality that can participate in various chemical transformations.

In pharmaceutical development contexts, this compound serves as a crucial building block for peptide synthesis applications. Research has demonstrated its effectiveness in constructing peptide sequences that maintain biological activity while incorporating structural modifications that enhance stability or selectivity. The benzyl protecting group can be selectively removed under mild conditions, allowing for controlled deprotection strategies in complex synthetic sequences. This selectivity is particularly important in multi-step syntheses where preservation of other functional groups is essential.

The compound's utility extends to chiral resolution processes, where it functions as an effective agent for separating enantiomers in pharmaceutical manufacturing. This application leverages the molecule's inherent chirality to induce selective interactions with racemic substrates, enabling the isolation of optically pure compounds that are crucial for drug development. The efficiency of these resolution processes directly impacts the economic viability of producing single enantiomer pharmaceuticals.

Table 2: Applications of this compound in Chemical Research

Application Area Specific Use Research Impact Reference
Peptide Synthesis Building block for peptide construction Enhanced biological activity and stability
Pharmaceutical Development Intermediate in drug synthesis pathways Improved drug efficacy through chirality
Chiral Resolution Enantiomer separation processes Production of optically pure pharmaceuticals
Biochemical Research Protein interaction studies Understanding cellular processes
Asymmetric Synthesis Chiral auxiliary applications Construction of complex molecular architectures

Recent research has highlighted the compound's potential in drug delivery system development, where its incorporation can improve the solubility and bioavailability of therapeutic agents. These applications take advantage of the molecule's amphiphilic character, derived from its hydrophobic benzyl group and hydrophilic amino acid backbone. The resulting enhancement in drug properties can lead to more effective treatments with improved patient outcomes.

The molecule also plays an important role in biochemical research, particularly in studies focused on protein interactions and enzyme activities. Researchers employ this compound to investigate cellular processes and identify potential therapeutic targets, leveraging its structural similarity to natural amino acids while benefiting from the additional functionality provided by the benzyl and ester groups. These investigations contribute to the fundamental understanding of biological systems and support the development of new therapeutic approaches.

Furthermore, the compound's relevance extends to the broader field of asymmetric synthesis, where it serves as a chiral auxiliary in various transformations. The ability to introduce chirality through this readily available building block has enabled the development of efficient synthetic routes to complex natural products and pharmaceutical targets. This application demonstrates the compound's value not only as a direct synthetic intermediate but also as a tool for controlling stereochemistry in broader synthetic contexts.

Properties

IUPAC Name

methyl (2R)-2-(benzylamino)-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFZNEINMPTYRU-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718534
Record name Methyl N-benzyl-D-valinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210917-86-5
Record name Methyl N-benzyl-D-valinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Sequence and Conditions

  • Benzylamination : D-valine reacts with benzylamine in the presence of a coupling agent (e.g., DCC or EDC) under inert conditions to form N-benzyl-D-valine.

  • Esterification : The carboxylic acid group is converted to a methyl ester using methanol and thionyl chloride (SOCl₂) or trimethylsilyl chloride (TMSCl) as catalysts.

  • Salt Formation : The free base is treated with hydrochloric acid in a polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

Optimization and Yield

  • Yield : 70–85% after purification by recrystallization from ethanol/water mixtures.

  • Purity : ≥99% (HPLC), with an optical rotation of [α]D20=17±2[α]_D^{20} = -17 ± 2^\circ (c = 1 in methanol).

  • Scale-Up : Industrial batches (25 kg) use continuous flow reactors to enhance reproducibility.

Enzymatic Transaminase-Catalyzed Synthesis

This method employs transaminases to achieve stereoselective amination of β-keto esters, offering an eco-friendly alternative to traditional chemical synthesis.

Procedure Overview

  • Substrate Preparation : Ethyl 3-methyl-2-oxobutanoate is synthesized via Claisen condensation of methyl acetate with isobutyryl chloride.

  • Enzymatic Amination : The β-keto ester reacts with benzylamine in the presence of a engineered transaminase (e.g., Chromobacterium violaceum TA) and pyridoxal phosphate (PLP) cofactor.

  • Acidification : The product is treated with HCl to form the hydrochloride salt.

Key Parameters

  • Temperature : 30–37°C, pH 7.5–8.5.

  • Yield : 65–78%, with a diastereomeric ratio (syn/anti) of 2:1.

  • Enantiomeric Excess (ee) : >99% for the R-enantiomer when using D-specific transaminases.

Hydrogenation of Enamino Esters

This route utilizes palladium-catalyzed hydrogenation to reduce enamino esters to β-amino esters, followed by salt formation.

Synthetic Steps

  • Enamino Ester Formation : Ultrasound-assisted condensation of methyl acetoacetate with benzylamine in dichloromethane yields (Z)-3-(benzylamino)-2-methylbut-2-enoate.

  • Hydrogenation : The enamino ester is hydrogenated over Pd/C (10% w/w) under H₂ pressure (1 atm) to afford the saturated β-amino ester.

  • Acidification : HCl gas is bubbled through an ethereal solution of the product to precipitate the hydrochloride salt.

Performance Metrics

  • Reaction Time : 15–24 hours for hydrogenation.

  • Yield : 60–70%, with a syn/anti ratio of 2:1.

  • Purification : Column chromatography (ethyl acetate/petroleum ether) achieves >95% purity.

Strecker Reaction-Based Synthesis

The Strecker reaction provides an alternative pathway via α-aminonitrile intermediates, though it requires additional steps to achieve the target compound.

Methodology

  • Aldehyde Preparation : (2S)-2-amino-γ-butyrolactone is oxidized to (2S)-aminobutanal using Jones reagent.

  • Strecker Reaction : The aldehyde reacts with benzylamine and trimethylsilyl cyanide (TMSCN) to form a diastereomeric mixture of 2,3-diaminonitriles.

  • Hydrolysis and Esterification : The nitrile is hydrolyzed to a carboxylic acid, followed by esterification with methanol and HCl.

Challenges and Outcomes

  • Yield : 50–60% due to multiple purification steps.

  • Stereoselectivity : Moderate (70–80% ee), necessitating chiral resolution techniques.

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Reaction Time Scalability
Direct Synthesis70–85>9924–48 hIndustrial (25 kg)
Enzymatic Transamination65–78>9912–24 hPilot-scale (1–5 kg)
Enamino Hydrogenation60–7050–7024–36 hLab-scale (100 g)
Strecker Reaction50–6070–8048–72 hLab-scale (10–50 g)

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and amines are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that derivatives of (R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride exhibit notable antimicrobial properties. These compounds have been shown to be effective against gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism of action is thought to involve the disruption of bacterial biofilms, which are protective layers that bacteria form to shield themselves from immune responses and antibiotic treatments .

Case Study: Biofilm Inhibition
A study demonstrated that certain analogs of this compound could significantly reduce bacterial counts in infected skin models. The results indicated that these compounds were comparable in efficacy to established antibiotics like mupirocin, suggesting their potential for treating skin infections caused by Staphylococcus aureus and other pathogens .

Anticonvulsant Properties

Recent investigations into the anticonvulsant properties of this compound have revealed promising results. The compound and its derivatives were tested for their ability to inhibit seizures in animal models. Modifications to the benzyl group were found to enhance anticonvulsant activity, indicating that structural variations can significantly impact pharmacological effects .

Table: Anticonvulsant Activity of Derivatives

Compound StructureED50 (mg/kg)Activity Level
Parent Compound20Moderate
4′-Trifluoromethyl2.5High
3′-Fluoro>30Moderate

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance biological activity. Structure-activity relationship (SAR) studies have shown that specific modifications can lead to improved potency against targeted biological pathways.

Example: SAR Findings
In one study, modifications to the benzyl ring's electron density significantly influenced the compound's activity against specific targets, such as CXCR2, a chemokine receptor involved in inflammatory responses . This highlights the importance of chemical structure in determining the therapeutic potential of the compound.

Potential Applications in Dermatology

The lipophilic nature of this compound allows it to penetrate skin barriers effectively, making it a candidate for topical formulations aimed at treating dermatological conditions such as acne vulgaris and other inflammatory skin disorders . Its ability to inhibit bacterial growth and biofilm formation further supports its use in dermatological applications.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Observations:

Dimethyl substituents in Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl enhance rigidity, favoring crystallinity and simplifying NMR characterization .

Electronic Effects: Trifluoroethyl groups in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate increase electrophilicity, enabling unique reactivity in fluorinated drug synthesis . The benzylamino group in the target compound provides π-π stacking capabilities, advantageous in catalysis or receptor binding .

Synthetic Efficiency: Reductive amination (target compound) achieves moderate yields (71–88%) but requires precise stoichiometry of benzaldehyde and sodium triacetoxyborohydride . Boc deprotection (Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl) achieves quantitative yields, highlighting the robustness of acid-labile protecting groups .

Physicochemical and Spectroscopic Properties

Table 2: NMR and Stability Data

Compound Name ¹H-NMR (δ, DMSO-d₆) Stability Notes
(R)-Methyl 2-(benzylamino)-3-methylbutanoate HCl 8.98 (1H, brs, NH), 3.88 (1H, d, CH), 1.02 (s, CH₃) Hygroscopic; stable ≤25°C in anhydrous conditions
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl 9.00 (1H, brs, NH), 3.89–3.86 (m, CH), 2.54 (s, NCH₃) Non-hygroscopic; decomposes >150°C
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 7.75 (d, aromatic), 4.80 (s, OH) Stable in polar solvents; forms H-bonds

Insights:

  • The target compound’s broad singlet at δ 8.98 confirms protonation of the amino group, distinguishing it from neutral amides like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Methyl ester signals (δ 3.79–3.88) are consistent across analogues, but branching shifts CH₃ resonances upfield (δ 1.02 vs. δ 2.54 in linear derivatives) .

Biological Activity

(R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H17ClN2O2
  • Molecular Weight : 244.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to function through the following mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalytic activity.
  • Receptor Modulation : The compound may modulate receptor activity by altering their conformation, which can lead to changes in cellular signaling pathways.

Anticonvulsant Activity

Research has indicated that analogs of (R)-Methyl 2-(benzylamino)-3-methylbutanoate exhibit anticonvulsant properties. A study evaluated several derivatives using the maximal electroshock (MES) and chemoconvulsant tests, revealing that certain compounds demonstrated significant anticonvulsant effects with effective doses (ED50) ranging from 8.3 mg/kg to over 30 mg/kg depending on the structural modifications made .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives show varying degrees of inhibition against bacterial strains, indicating potential use in treating infections.

Study on Anticonvulsant Activity

In a systematic investigation, a series of benzylamino derivatives were synthesized and tested for their anticonvulsant activity. The findings highlighted that modifications at the benzyl position significantly influenced the efficacy of these compounds, with some achieving notable results in reducing seizure frequency in animal models .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against common pathogens. Results showed that certain derivatives were effective against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in infectious diseases.

Data Tables

Activity Type Compound Effective Dose (mg/kg) Notes
Anticonvulsant(R)-Methyl 2-(benzylamino)-3-methylbutanoate8.3 - >30Effective in MES and scPTZ models
AntimicrobialDerivative XVariesEffective against Gram-positive/negative bacteria

Q & A

Q. What are the key considerations in designing a synthesis protocol for (R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride?

  • Methodological Answer : Synthesis typically involves coupling reactions between benzylamine derivatives and ester-containing precursors. For example, methyl 2-(benzylamino)acetate can be reacted with chiral intermediates using coupling agents like EDC hydrochloride and activators like 1-hydroxy-1H-benzotriazole (HOBt) in DMF. Critical parameters include maintaining anhydrous conditions, stoichiometric control of reagents, and monitoring reaction progress via TLC or LC-MS . Post-reaction, purification via reduced-pressure distillation or recrystallization is essential to isolate the hydrochloride salt .

Q. How is the purity and enantiomeric excess (ee) of this compound determined?

  • Methodological Answer : Purity is assessed using reverse-phase HPLC with UV detection, as described in stability-indicating methods for structurally related compounds. Enantiomeric excess is determined via chiral HPLC or by comparing 1^1H-NMR shifts with known stereoisomers. For example, splitting patterns in the 1^1H-NMR spectrum (e.g., methyl group resonances at δ 1.02 ppm) can indicate stereochemical integrity .

Q. What safety precautions are required during handling and storage?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Ventilation is critical to mitigate inhalation risks, as fine powders can cause respiratory irritation .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome during synthesis?

  • Methodological Answer : Stereoselectivity is sensitive to solvent polarity, temperature, and catalyst choice. For instance, polar aprotic solvents like DMF stabilize transition states in coupling reactions, favoring (R)-configuration retention. Low temperatures (0–5°C) may reduce racemization, while chiral auxiliaries (e.g., tert-butoxycarbonyl groups) can direct stereochemistry during intermediate formation .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR signal splitting)?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals. For example, coupling constants in 1^1H-NMR (e.g., δ 3.89–3.86 ppm for methine protons) can confirm spatial relationships. If impurities are suspected, combine LC-MS with high-resolution mass spectrometry (HRMS) to identify byproducts. Cross-validate findings with computational modeling (DFT) for stereochemical assignments .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40–60°C. Monitor degradation via HPLC and track mass balance. For example, hydrolysis of the ester group may produce carboxylic acid derivatives, detectable as new peaks in chromatograms. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions .

Q. What methodologies validate the compound’s biological activity in receptor-binding assays?

  • Methodological Answer : Use radioligand displacement assays with 3^3H-labeled analogs to measure binding affinity (Ki_i) for target receptors. For orexin receptor studies, incubate the compound with membrane preparations and quantify inhibition via scintillation counting. Validate specificity using structurally unrelated competitors and negative controls (e.g., enantiomers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.